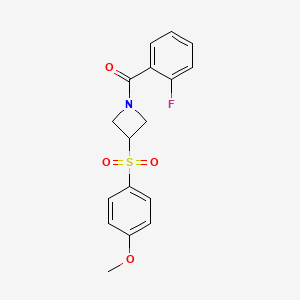

1-(2-fluorobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine

Description

1-(2-Fluorobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine is an azetidine derivative featuring two distinct aromatic substituents: a 2-fluorobenzoyl group and a 4-methoxybenzenesulfonyl group.

- Amide coupling (e.g., using HATU/DIPEA for benzoylation) .

- Sulfonylation under basic conditions (e.g., with Cs₂CO₃ as a base) .

The fluorine atom and methoxy group likely influence solubility, metabolic stability, and binding affinity, making this compound a candidate for drug discovery, particularly in kinase inhibition or β-lactam-related applications.

Properties

IUPAC Name |

(2-fluorophenyl)-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO4S/c1-23-12-6-8-13(9-7-12)24(21,22)14-10-19(11-14)17(20)15-4-2-3-5-16(15)18/h2-9,14H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDNFGZLLNNMRMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-fluorobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

Preparation of 2-fluorobenzoyl chloride: This intermediate is synthesized by reacting 2-fluorobenzoic acid with thionyl chloride under reflux conditions.

Preparation of 4-methoxybenzenesulfonyl chloride: This intermediate is obtained by reacting 4-methoxybenzenesulfonic acid with chlorosulfonic acid.

Formation of the azetidine ring: The azetidine ring is formed by reacting an appropriate amine with a suitable electrophile, such as an alkyl halide.

Coupling reactions: The final compound is synthesized by coupling the 2-fluorobenzoyl chloride and 4-methoxybenzenesulfonyl chloride intermediates with the azetidine ring under appropriate conditions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-(2-Fluorobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine or methoxy groups.

Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

1-(2-Fluorobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: The compound is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

Altering gene expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural Features

Key Observations :

Key Observations :

Physicochemical Properties

Key Observations :

Biological Activity

1-(2-fluorobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine is a synthetic compound with potential biological activities that have garnered attention in medicinal chemistry. Its structure features a fluorobenzoyl group and a methoxybenzenesulfonyl moiety, which may contribute to its pharmacological properties. This article delves into the biological activity of this compound, synthesizing data from various studies and sources.

Chemical Structure

- IUPAC Name : (2-fluorophenyl)-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone

- Molecular Formula : C17H16FNO4S

- CAS Number : 1797884-93-5

Structural Features

The compound's unique structure includes:

- A fluorobenzoyl group that may influence its interaction with biological targets.

- A methoxybenzenesulfonyl group that can enhance solubility and reactivity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. Studies have shown that sulfonyl-containing compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar sulfonyl groups demonstrated significant cytotoxicity against human cancer cell lines, suggesting potential for further development in cancer therapeutics .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The biological activity of this compound may involve:

- Enzyme Inhibition : The compound could inhibit specific enzymes involved in metabolic processes, which is common among sulfonamide derivatives.

- Receptor Modulation : It may interact with cellular receptors, altering signaling pathways that lead to therapeutic effects .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(2-Fluorobenzoyl)-3-(4-methylbenzenesulfonyl)azetidine | Methyl instead of methoxy | Potentially altered reactivity |

| 1-(2-Fluorobenzoyl)-3-(4-chlorobenzenesulfonyl)azetidine | Chlorine atom present | Different interaction profile |

This comparison highlights how subtle changes in structure can significantly impact biological activity.

Study on Anticancer Activity

A recent study evaluated the anticancer effects of various azetidine derivatives, including those similar to our compound. The findings indicated that these derivatives could induce apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Efficacy Study

Another research effort focused on the antimicrobial properties of sulfonamide derivatives. The results demonstrated that certain derivatives exhibited potent activity against Gram-positive bacteria, suggesting a promising avenue for developing new antibiotics .

Q & A

Q. What in vitro models best elucidate the compound’s mechanism in neurological disorders?

- Methodological Answer : Use dorsal root ganglion (DRG) neurons for Nav 1.7 inhibition studies. Pair with calcium imaging to assess downstream signaling. For neuroinflammation, microglial BV2 cells treated with LPS/IFN-γ can test cytokine modulation (ELISA for TNF-α/IL-6) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.